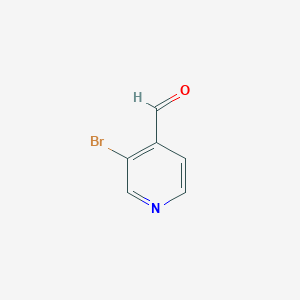

3-Bromo-4-pyridinecarboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBDKWLIAQKADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376648 | |

| Record name | 3-Bromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70201-43-3 | |

| Record name | 3-Bromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Derivatives in Contemporary Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a vital role in numerous scientific fields, particularly in medicinal and organic chemistry. researchgate.netresearchgate.net The pyridine ring is a core component of many naturally occurring compounds, such as vitamins like nicotinamide (B372718) and pyridoxol (vitamin B6), as well as various alkaloids. lifechemicals.com In fact, after piperidine, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com

The widespread importance of pyridine derivatives stems from their diverse pharmacological and biological activities. wisdomlib.orgnih.gov These compounds have been shown to exhibit properties including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netwisdomlib.org Their ability to interact with biological targets like enzymes and proteins makes them a staple in drug discovery and development. researchgate.net Consequently, functionalized pyridines are considered valuable building blocks for creating new pharmaceuticals and agrochemicals. lifechemicals.comnih.gov

Strategic Position of 3 Bromo 4 Pyridinecarboxaldehyde in Synthetic Methodologies

The synthetic value of 3-Bromo-4-pyridinecarboxaldehyde lies in the distinct reactivity of its two functional groups—the aldehyde and the bromo substituent. This dual functionality allows for a wide array of chemical transformations, making it a highly strategic starting material.

The aldehyde group at the 4-position is a reactive site for numerous classical organic reactions. It can be:

Oxidized to form the corresponding carboxylic acid using oxidizing agents. pipzine-chem.com

Reduced to a primary alcohol with reducing agents like sodium borohydride (B1222165).

Engaged in nucleophilic addition reactions . pipzine-chem.com

Utilized in condensation reactions , for instance, with compounds containing active methylene (B1212753) groups to construct larger conjugated systems. pipzine-chem.com

The bromine atom at the 3-position is particularly significant as it serves as a handle for modern cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis. nrochemistry.com The bromo group can be substituted through various metal-catalyzed reactions, including:

Suzuki-Miyaura coupling mdpi.com

Sonogashira coupling mdpi.com

Heck reaction

Buchwald-Hartwig amination mdpi.com

This orthogonal reactivity—the ability to selectively react one functional group while leaving the other intact—positions this compound as a polyfunctional and versatile building block for the modular synthesis of complex molecules. mdpi.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 70201-43-3 |

| Molecular Formula | C₆H₄BrNO |

| Molecular Weight | 186.01 g/mol |

| Melting Point | 80-83 °C |

| Appearance | Crystalline Powder |

| Synonyms | 3-bromoisonicotinaldehyde, 3-bromopyridine-4-carbaldehyde |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comthermofisher.comsynblock.com

Overview of Research Trajectories Involving 3 Bromo 4 Pyridinecarboxaldehyde

Direct Bromination Approaches to Pyridinecarboxaldehydes

The direct introduction of a bromine atom onto a pre-existing pyridinecarboxaldehyde framework is a primary synthetic consideration. However, the inherent electronic properties of the pyridine (B92270) ring present significant hurdles to this approach.

Regioselective Bromination of Pyridine Derivatives with Specific Brominating Agents

The pyridine ring is electron-deficient, which makes it resistant to electrophilic aromatic substitution reactions like bromination. nih.gov Consequently, direct bromination typically requires harsh conditions, such as high temperatures and the use of strong acids like oleum, and often results in a mixture of products. chemrxiv.orgresearchgate.net The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions, making the 3- and 5-positions the most likely sites for electrophilic attack.

For a substrate like 4-pyridinecarboxaldehyde (B46228), the electron-withdrawing nature of the aldehyde group further deactivates the ring, compounding the difficulty of the reaction. Despite these challenges, specific brominating agents are employed to achieve this transformation. N-bromosuccinimide (NBS) is a common reagent for such reactions, often used in conjunction with an acid catalyst.

A recent and significant advancement in the 3-selective halogenation of pyridines involves a ring-opening/closing strategy. nih.govchemrxiv.org This method temporarily transforms the electron-deficient pyridine into a series of electron-rich acyclic Zincke imine intermediates. These intermediates readily undergo highly regioselective halogenation at the desired position under mild conditions using reagents like NBS. Subsequent ring-closing reforms the aromatic pyridine ring, now bearing a bromine atom at the 3-position. nih.govchemrxiv.org

Table 1: Brominating Agents and Strategies

| Reagent/Strategy | Typical Conditions | Outcome |

|---|---|---|

| Br₂ / Oleum | High Temperature (>300°C) | 3-Bromination, harsh conditions, low selectivity. researchgate.net |

| N-Bromosuccinimide (NBS) | Acetic Acid, elevated temperature | Can achieve bromination, selectivity may vary. researchgate.net |

Challenges and Advances in Controlled Bromination at the 3-Position

The primary challenge in the controlled bromination of pyridine derivatives at the 3-position lies in overcoming the electronic deactivation of the ring by the nitrogen heteroatom. chemrxiv.org Traditional electrophilic substitution methods are often inefficient and lack regioselectivity, necessitating extreme reaction conditions that are incompatible with many functional groups. nih.govchemrxiv.org

Metalation-halogenation sequences using strong bases can provide an alternative, but these often require directing groups to achieve reliable 3-position functionalization. nih.gov The development of methods that operate under milder conditions with higher selectivity is a key area of research.

The Zincke imine-based strategy represents a major advance. chemrxiv.org By temporarily disrupting the aromaticity of the pyridine ring, the reaction pathway is shifted from a difficult electrophilic aromatic substitution to a more facile halogenation of an electron-rich alkene system. This one-pot process, which combines ring-opening, halogenation, and ring-closing, allows for the synthesis of a diverse set of 3-halopyridines, including for late-stage functionalization of complex molecules. nih.govchemrxiv.org

Multi-Component Reaction Pathways for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient alternative for constructing the this compound scaffold from simpler, acyclic precursors in a single step. rsc.orgresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. researchgate.netrsc.org

Condensation Reactions Involving Pyridine Derivatives and Aromatic Aldehydes

Several classical MCRs are used for the de novo synthesis of substituted pyridines, including the Hantzsch, Bohlmann-Rahtz, and Kröhnke pyridine syntheses. whiterose.ac.ukacsgcipr.org These methods typically involve the condensation of aldehydes, a nitrogen source (commonly ammonium (B1175870) acetate), and one or more dicarbonyl compounds or their equivalents. acsgcipr.orgnih.gov

For the synthesis of this compound, a hypothetical MCR could involve a brominated three-carbon component, a two-carbon component, and a nitrogen source. The challenge lies in identifying suitable, stable precursors that would selectively assemble into the desired substitution pattern. For instance, the Bohlmann–Rahtz pyridine synthesis combines enamines with ethynyl (B1212043) ketones to form substituted pyridines, demonstrating a pathway for constructing the core ring structure. researchgate.net

Table 2: Overview of Pyridine Synthesis MCRs

| Reaction Name | Key Precursors | General Mechanism |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia (B1221849)/Ammonium Acetate | Knoevenagel condensation, Michael addition, cyclization, and oxidation. acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Michael addition followed by cyclization and aromatization via elimination. acsgcipr.orgresearchgate.net |

Mechanistic Considerations in Multi-Component Syntheses

The mechanisms of MCRs for pyridine synthesis are characterized by a cascade of bond-forming events. acsgcipr.org The process is typically initiated by a condensation reaction, such as a Knoevenagel or Aldol-type condensation, between the aldehyde and an active methylene (B1212753) compound. acsgcipr.orgresearchgate.net This is followed by a Michael addition, which serves to assemble the carbon backbone of the pyridine ring.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) provides a powerful and often more practical approach to synthesizing this compound. This strategy involves modifying the functional groups on a pre-brominated or pre-functionalized pyridine ring. pipzine-chem.comub.eduorganic-chemistry.org

A common and effective FGI route starts with 4-methylpyridine (B42270). The first step is the selective bromination at the 3-position to yield 3-bromo-4-methylpyridine. This step leverages the directing effects of the pyridine nitrogen and the mild activating effect of the methyl group. The subsequent and final step is the oxidation of the methyl group to an aldehyde. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide, under carefully controlled conditions to avoid over-oxidation to the carboxylic acid. pipzine-chem.com

An alternative FGI pathway begins with 3-bromopyridine (B30812). The challenge then becomes the introduction of a formyl (aldehyde) group at the 4-position. This can be accomplished through various formylation reactions, though achieving regioselectivity can be difficult. A more controlled method would be to first introduce a different functional group that can be readily converted to an aldehyde. For example, lithiation of 3-bromopyridine followed by reaction with a suitable electrophile could install a precursor group at the 4-position, which is then converted to the aldehyde. Another possibility involves starting with 3-bromo-4-cyanopyridine (B120836) and reducing the nitrile group to an aldehyde.

Table 3: Functional Group Interconversion Strategies

| Starting Material | Key Transformation Steps | Reagents |

|---|---|---|

| 4-Methylpyridine | 1. Regioselective bromination at C-3. 2. Oxidation of the methyl group. | 1. NBS or Br₂. 2. KMnO₄, CrO₃, or other selective oxidizing agents. pipzine-chem.com |

| 3-Bromopyridine | 1. Introduction of a formyl group or a precursor at C-4. 2. Conversion of precursor to aldehyde (if necessary). | 1. Formylating agents or lithiation followed by electrophile. 2. Hydrolysis or reduction depending on the precursor. pipzine-chem.com |

Conversion from Substituted Pyridines to the Aldehyde Moiety

A common and effective strategy for synthesizing this compound involves the chemical transformation of a functional group on a pre-existing 3-bromopyridine scaffold into an aldehyde.

One of the most direct methods is the oxidation of a methyl group at the C4 position. This two-stage process begins with the bromination of 4-methylpyridine to produce 3-bromo-4-methylpyridine. The subsequent oxidation of the methyl group to a carboxaldehyde is typically achieved using a selective oxidizing agent like selenium dioxide (SeO₂). This reagent is particularly effective for converting methyl groups adjacent to electron-withdrawing systems, such as a pyridine ring, into aldehydes. The reaction is generally performed under reflux conditions in a solvent like dioxane. Careful control of reaction time and temperature is necessary to prevent over-oxidation to the corresponding carboxylic acid.

Another approach is the direct formylation of 3-bromopyridine via the Vilsmeier-Haack reaction. pipzine-chem.com This method introduces the aldehyde group directly onto the pyridine ring, avoiding the need for a pre-functionalized intermediate like 3-bromo-4-methylpyridine. The reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which form the electrophilic Vilsmeier reagent. pipzine-chem.com However, due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution, this reaction requires harsh conditions, such as high temperatures and long reaction times.

Reduction of Precursor Carboxylic Acid Derivatives

The synthesis of this compound can also be accomplished by the partial reduction of a carboxylic acid or its derivatives, such as esters or nitriles, at the C4 position. The key challenge in this approach is to stop the reduction at the aldehyde stage without proceeding to the corresponding alcohol, (3-bromopyridin-4-yl)methanol.

The direct precursor for this route is 3-bromo-4-pyridinecarboxylic acid. cymitquimica.com While methods for reducing isonicotinic acid (pyridine-4-carboxylic acid) and its esters are established, they often employ expensive reducing agents. google.com A patented method for the synthesis of 4-pyridinecarboxaldehyde involves a two-step process starting from isonicotinic acid. google.com First, the acid is reacted with ethylenediamine (B42938) under solvent-free conditions to form a 4-pyridine-2-imidazoline intermediate. This intermediate is then subjected to reductive hydrolysis using metallic sodium in ethanol, followed by treatment with an oxalic acid solution, to yield the aldehyde. google.com This strategy could potentially be adapted for the synthesis of its 3-bromo derivative.

Another viable precursor is 3-bromo-4-cyanopyridine. The reduction of a nitrile group to an aldehyde can be achieved using reducing agents such as Diisobutylaluminium hydride (DIBAL-H) or by catalytic hydrogenation under controlled conditions. For example, the synthesis of 3-pyridinecarboxaldehyde (B140518) has been achieved through the hydrogenation of 3-cyanopyridine. chemicalbook.com

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. In the context of synthesizing pyridine aldehydes, several novel and "green" strategies are emerging.

Green chemistry principles have been applied to the synthesis of 4-pyridinecarboxaldehyde, utilizing high-pressure oxidation of 4-picoline in a water and dimethyl sulfoxide (B87167) solvent system with potassium carbonate. chemicalbook.com Such approaches, which minimize volatile organic solvents and use more benign reagents, represent a greener alternative to traditional methods.

The use of ultrasonic irradiation is another innovative technique that can enhance reaction rates and yields, often under milder conditions. A patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) employs sonication in a catalyst-free process that avoids the use of hazardous elemental bromine by generating the brominating agent in situ from sodium bromide and sodium hypochlorite. google.com This type of process intensification represents a significant step towards greener and safer chemical manufacturing.

Furthermore, advanced strategies focus on building the substituted pyridine ring through multi-component reactions. These methods allow for the rapid assembly of complex molecules from simple, readily available starting materials in a single pot. For instance, a two-pot, three-component procedure has been developed for preparing polysubstituted pyridines via a catalytic aza-Wittig reaction followed by a Diels-Alder cycloaddition. nih.gov Such convergent strategies offer high atom economy and efficiency, providing novel pathways to access diverse pyridine derivatives. nih.gov

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is a primary site for various chemical reactions due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions with Amines and Alcohols

The aldehyde group readily undergoes nucleophilic addition reactions. libretexts.org The carbon atom of the carbonyl group is electron-poor and serves as a target for electron-rich nucleophiles. libretexts.org

With alcohols, under acidic or basic conditions, this compound can form acetals. This reaction is often utilized to protect the aldehyde group during multi-step syntheses. pipzine-chem.com

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org

Condensation Reactions: Formation of Schiff Bases and Related Imines

A significant reaction of this compound is its condensation with primary amines to form Schiff bases, which contain an azomethine (-C=N-) functional group. science.govnih.gov These reactions are typically reversible and involve the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. nih.gov Aromatic aldehydes, like this compound, form more stable Schiff bases due to conjugation. nih.gov

These Schiff bases are valuable in medicinal chemistry and as ligands for metal complexes. science.govresearchgate.net The pyridine nitrogen and the imine group can coordinate with metal ions, leading to the formation of stable complexes with potential applications in catalysis and materials science. science.govresearchgate.net For instance, Schiff base complexes derived from this aldehyde have been investigated for their cytotoxic activity.

Oxidative and Reductive Transformations of the Aldehyde

The aldehyde group of this compound can be both oxidized and reduced to yield different functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-bromo-4-pyridinecarboxylic acid. Common oxidizing agents like potassium permanganate or manganese dioxide can be used for this transformation. pipzine-chem.com However, the reaction conditions must be carefully controlled to avoid unwanted side reactions on the pyridine ring. pipzine-chem.com

Reduction: The aldehyde group can be reduced to a primary alcohol, (3-bromopyridin-4-yl)methanol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Group

Electrophilic aromatic substitution (SEAr) is a reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com The presence of the bromine atom and the aldehyde group, which are both deactivating, further reduces the ring's nucleophilicity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For these reactions to occur on the pyridine ring of this compound, a catalyst is typically required to activate the electrophile. masterorganicchemistry.comlibretexts.orgyoutube.com The position of substitution is directed by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (positions 2 and 4). youtube.comstackexchange.comyoutube.com In this compound, the bromine atom is at a position activated towards nucleophilic attack.

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. youtube.comstackexchange.com The subsequent departure of the bromide ion restores the aromaticity of the ring. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. nih.govnih.gov The reactivity of the C-Br bond allows for its participation in several important coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the general principles of this reaction are well-established for various aryl halides. libretexts.orgresearchgate.net The reaction typically employs a palladium catalyst, a base, and an organoboron reagent to form a new carbon-carbon bond. libretexts.org The reactivity of bromopyridines in Suzuki-Miyaura couplings can be influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.org this compound can undergo Heck coupling with alkenes, though yields may vary depending on the reaction conditions and the specific alkene used. For instance, a 16% yield has been reported for the Heck coupling with ethyl acrylate (B77674) under standard conditions. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. libretexts.org The choice of catalyst and reaction conditions can be crucial for achieving good yields and selectivity, especially with substrates prone to dehalogenation. beilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its mild reaction conditions. wikipedia.orgorganic-chemistry.org While specific examples with this compound are not detailed, the general applicability of Sonogashira coupling to bromopyridines suggests its feasibility. The reaction typically proceeds at room temperature with a base, which can also serve as the solvent. wikipedia.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Palladium catalyst, Base | Forms C(sp²)–C(sp²) bonds. |

| Heck | Alkenes | Palladium catalyst, Base | Forms C(sp²)–C(sp²) bonds with vinylation. |

| Sonogashira | Terminal alkynes | Palladium catalyst, Copper(I) co-catalyst, Base | Forms C(sp²)–C(sp) bonds. |

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. organic-chemistry.orguwindsor.ca

In the context of pyridines, a directing group is generally required to achieve efficient lithiation and to avoid nucleophilic addition of the organolithium reagent to the pyridine ring. uwindsor.ca For 3-substituted pyridines, lithiation typically occurs at the C-4 position when directed by the substituent. uwindsor.ca In the case of 3-bromopyridine, the bromine atom can act as a directing group for metalation. researchgate.net

Studies have shown that 3-bromopyridine can be regioselectively lithiated at the C-4 position using lithium diisopropylamide (LDA). researchgate.net This strategy can be applied to synthesize 3,4-disubstituted pyridines by quenching the resulting lithiated intermediate with various electrophiles. researchgate.net The aldehyde group in this compound could potentially be protected and then utilized in a DoM strategy, although specific examples are not provided in the search results. It is also important to note that the stability of the ortho-lithiated species can be a critical factor, often requiring low temperatures to prevent decomposition or rearrangement. researchgate.net

Table 2: Lithiation of Substituted Pyridines

| Substrate | Reagent | Position of Lithiation | Reference |

|---|---|---|---|

| 3-Bromopyridine | LDA | C-4 | researchgate.net |

| 3-Chloropyridine | LDA | C-4 | researchgate.net |

| 3-Fluoropyridine | LDA | C-4 | researchgate.net |

| 4-Chloropyridine | LDA | C-3 | researchgate.net |

| 2-Chloropyridine | LDA | C-3 | researchgate.net |

Derivatives of 3 Bromo 4 Pyridinecarboxaldehyde: Design, Synthesis, and Functional Investigations

Synthesis of Pyridine-Based Hydrazones and Benzohydrazones

The reaction of the aldehyde functional group in 3-bromo-4-pyridinecarboxaldehyde with hydrazine (B178648) or its derivatives provides a direct route to pyridine-based hydrazones and benzohydrazones. These compounds are of significant interest due to their presence in many biologically active molecules.

Structural Modification and Derivatization Strategies

The primary method for the synthesis of hydrazone derivatives from this compound is through a condensation reaction. This typically involves reacting the aldehyde with a suitable hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine like phenylhydrazine, in a solvent such as ethanol. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N-NH- linkage of the hydrazone.

A similar strategy is employed for the synthesis of benzohydrazone derivatives, where a benzohydrazide (B10538) is used as the nucleophile. For instance, the reaction of this compound with a substituted benzohydrazide would yield the corresponding N-benzoyl-N'-(3-bromo-pyridin-4-ylmethylene)-hydrazine. While specific literature on the direct use of this compound is emerging, the synthesis of a related compound, 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone, has been successfully achieved by reacting 3-bromo-2-hydroxybenzaldehyde (B158676) with 2-pyridinecarboxylic acid hydrazide in a water-ethanol solution. sci-hub.seresearchgate.net This demonstrates the feasibility of this synthetic approach for producing a wide variety of hydrazone and benzohydrazone derivatives from this compound.

Influence of Substituents on Derivative Properties

The properties of the resulting hydrazone and benzohydrazone derivatives can be significantly modulated by the nature of the substituents on the hydrazine or benzohydrazide moiety. The introduction of different functional groups can influence the electronic and steric characteristics of the final compound, thereby affecting its chemical reactivity, and potential biological activity.

For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring of a benzohydrazone derivative can alter the electron density of the entire molecule. This, in turn, can impact its coordination properties with metal ions and its potential as a ligand in catalysis or as a sensor. The variation of substituents allows for the fine-tuning of the molecule's properties for specific applications.

Quaternary Ammonium (B1175870) Aldimine Derivatives

The quaternization of the pyridine (B92270) nitrogen in aldimine derivatives of this compound leads to the formation of quaternary ammonium salts. These compounds are of interest for their potential as antimicrobial agents and their unique structural features.

Synthesis via Condensation and Quaternization Reactions.mdpi.com

The synthesis of quaternary ammonium aldimine derivatives of this compound is typically achieved through a two-step process. mdpi.com The first step involves the formation of an aldimine (a Schiff base) via a condensation reaction between this compound and a primary amine. This reaction is often catalyzed by a small amount of a weak acid or base.

The second step is the quaternization of the pyridine nitrogen atom. This is accomplished by reacting the aldimine intermediate with an alkyl halide, such as an α-bromo ketone. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. A study on the synthesis of novel quaternary ammonium aldimines from 4-pyridinecarboxaldehyde (B46228) demonstrated this two-step procedure, which involved an initial condensation with 3,4,5-trimethoxyaniline (B125895) followed by quaternization with various aromatic α-bromo ketones. mdpi.com This methodology can be directly applied to this compound to generate a library of novel quaternary ammonium aldimine derivatives.

Structure-Property Relationships in Quaternary Derivatives

For instance, the length and nature of the alkyl or aryl group attached to the quaternary nitrogen can affect the compound's solubility and its interaction with biological membranes. The electronic properties of the substituents on the aromatic rings of both the aldimine and the quaternizing agent can also impact the compound's stability and reactivity. The introduction of different functional groups allows for the systematic investigation of structure-activity relationships, which is essential for the rational design of new compounds with desired properties.

Dihydropyridine (B1217469) Derivatives

Dihydropyridines are an important class of heterocyclic compounds with a wide range of applications. The Hantzsch dihydropyridine synthesis offers a versatile method for the preparation of these derivatives, utilizing an aldehyde as a key component.

The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and ammonia (B1221849) or an ammonia source like ammonium acetate. wjpmr.comnih.govorganic-chemistry.org In this reaction, this compound can serve as the aldehyde component. The reaction proceeds through a series of steps, including Knoevenagel condensation and Michael addition, to form the dihydropyridine ring. organic-chemistry.org

The resulting dihydropyridine derivative would incorporate the 3-bromo-4-pyridyl group at the 4-position of the dihydropyridine ring. The ester groups at the 3- and 5-positions of the dihydropyridine ring can be further modified, and the dihydropyridine ring itself can be oxidized to the corresponding pyridine. This synthetic route provides a powerful tool for the creation of a diverse range of dihydropyridine and pyridine derivatives starting from this compound, opening up avenues for the exploration of their chemical and biological properties.

Cyclocondensation Reactions in the Formation of Dihydropyridines

The synthesis of dihydropyridine (DHP) scaffolds often employs cyclocondensation reactions, with the Hantzsch reaction being a classic and adaptable method. acsgcipr.org A modified Hantzsch reaction can be utilized to create 1,4-dihydropyridine (B1200194) derivatives from this compound. nih.gov This process typically involves the one-pot condensation of the aldehyde, a β-ketoester (like ethyl acetoacetate), and an enamine or ammonia source.

The general mechanism proceeds through several key steps:

Formation of an enamine from the β-ketoester and ammonia.

Knoevenagel condensation between the this compound and a second equivalent of the β-ketoester.

A Michael addition reaction between the enamine and the product of the Knoevenagel condensation.

Cyclization and dehydration of the resulting intermediate to yield the final 1,4-dihydropyridine ring structure.

This synthetic route allows for the incorporation of the 3-bromo-4-pyridyl moiety at the 4-position of the dihydropyridine ring, a critical position for influencing the molecule's biological activity.

Pharmacological Implications of Dihydropyridine Scaffolds

Dihydropyridines are a well-established class of compounds with a wide array of pharmacological activities. nih.gov They are most famously known as L-type calcium channel blockers, which has led to their extensive use in treating cardiovascular conditions like hypertension. nih.govdovepress.com The substituent at the 4-position of the DHP ring is a primary determinant of the compound's activity, influencing whether it acts as a calcium channel agonist or antagonist. nih.govnih.gov

Derivatives synthesized from this compound are investigated for these calcium channel modulating effects. nih.gov The presence of the pyridyl group at the C-4 position is a known factor in determining agonist or antagonist activity. nih.gov For instance, studies on related pyridyl-substituted dihydropyridines have shown that the position of the nitrogen within the pyridyl ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) dictates the compound's pharmacological profile, with some isomers acting as cardioselective agonists and others as smooth muscle selective antagonists. nih.gov Beyond their role as calcium channel modulators, the DHP scaffold is considered a "privileged structure" in medicinal chemistry, serving as a template for developing agents with other activities, including anticancer, antimycobacterial, and anticonvulsant properties. nih.govresearchgate.net

Imidazo[1,2-a]pyridine (B132010) Based Metal Complexes

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle that has garnered significant interest in medicinal chemistry and materials science. rsc.orgnanobioletters.com Its rigid structure and the presence of multiple nitrogen atoms make it an excellent ligand for coordinating with metal ions.

Ligand Design and Coordination Chemistry

This compound serves as a key building block for synthesizing imidazo[1,2-a]pyridine-based ligands. The synthesis is often achieved through a multi-step process that can be adapted from established methodologies. A common route involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nanobioletters.com In this context, this compound can be reacted to form a suitable derivative that then participates in the cyclization.

Once formed, these imidazo[1,2-a]pyridine derivatives can act as N,N-bidentate ligands. rsc.org They typically coordinate with metal centers, such as Palladium(II), Platinum(II), or Gold(III), in a chelate fashion. rsc.orgresearchgate.net The coordination involves the pyridine-like nitrogen atom of the imidazo[1,2-a]pyridine group and another nitrogen atom, often from a substituent introduced during the ligand's design. rsc.org This chelation results in stable metal complexes with defined geometries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using imidazo[1,2-a]pyridine ligands derived from precursors like this compound involves reacting the ligand with a suitable metal salt (e.g., PdCl₂, K₂PtCl₄, or HAuCl₄). researchgate.netle.ac.uk The resulting complexes are then isolated and purified.

Thorough characterization is essential to confirm the structure and properties of these new chemical entities. A suite of analytical techniques is employed:

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and confirm its coordination to the metal, often indicated by shifts in the signals of protons and carbons near the coordination sites. researchgate.net

Infrared (IR) Spectroscopy: This technique helps identify the coordination sites by observing shifts in the vibrational frequencies of bonds, such as the C=N stretching frequency, upon complexation. researchgate.net

Mass Spectrometry and Elemental Analysis: These methods are used to confirm the molecular weight and elemental composition of the synthesized complexes. researchgate.netacs.org

X-ray Crystallography: Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org

UV-Visible Spectroscopy: Used to study the electronic properties of the complexes. researchgate.net

Studies on such gold(III) complexes have investigated their interaction with DNA, suggesting potential applications in anticancer therapies. researchgate.net

Pyranopyridine Derivatives

Pyranopyridines are another class of heterocyclic compounds that exhibit a wide range of biological properties. arkat-usa.org The fusion of a pyran ring with a pyridine ring creates a scaffold of significant interest to medicinal chemists.

Multi-Component Reactions for Pyranopyridine Scaffold Construction

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. rsc.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

The construction of pyranopyridine scaffolds can be achieved via MCRs using an aromatic aldehyde as one of the key components. arkat-usa.org In this context, this compound can be employed in a one-pot reaction, often with a malononitrile (B47326) derivative and an active methylene (B1212753) compound like a 4-hydroxy-2-pyrone. The reaction typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to build the fused pyranopyridine ring system. The use of microwave irradiation can often accelerate these reactions, leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.org This approach provides a powerful and streamlined method for synthesizing novel pyranopyridine derivatives from this compound.

Other Advanced Heterocyclic Architectures

The strategic positioning of the bromo and formyl functionalities on the pyridine core of this compound suggests its potential as a key precursor for the construction of various fused heterocyclic systems beyond the more common derivatives. Research into the synthesis of advanced heterocyclic architectures is a continuous endeavor in medicinal and materials chemistry due to the diverse biological activities and material properties these scaffolds can exhibit. While the direct utilization of this compound in the synthesis of some specific complex heterocyclic systems is not extensively documented in readily available literature, the exploration of its reactivity towards constructing such frameworks remains a significant area of interest.

General synthetic strategies for related heterocyclic systems, such as pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines, often involve the condensation of a hydrazine or hydroxylamine (B1172632) derivative with a suitably functionalized carbonyl compound, followed by cyclization. For instance, the synthesis of pyrazolo[3,4-b]pyridine scaffolds can be achieved through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or via multicomponent reactions. nih.govmdpi.comresearchgate.net Similarly, isoxazolo[5,4-b]pyridines can be prepared through multicomponent reactions in aqueous media or by the cyclization of intermediates derived from isoxazole (B147169) precursors. nih.govclockss.org

Although specific examples detailing the conversion of this compound into these advanced architectures are not prevalent in the reviewed literature, its aldehyde group provides a handle for initial condensation reactions, while the bromine atom can be utilized in subsequent cyclization or cross-coupling steps to build the fused ring systems. The development of novel synthetic methodologies, including domino reactions and multicomponent strategies, could further unlock the potential of this compound in accessing a wider array of complex heterocyclic structures.

Advanced Spectroscopic and Structural Characterization Techniques in the Study of 3 Bromo 4 Pyridinecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing 3-Bromo-4-pyridinecarboxaldehyde. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. The pyridine (B92270) ring contains three distinct protons and six carbons, with their signals influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxaldehyde group.

In the ¹H-NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring will exhibit shifts characteristic of a substituted pyridine system. H-2, being adjacent to the electronegative nitrogen, is expected at the most downfield position among the ring protons. H-6 is also influenced by the nitrogen, while H-5 is influenced by the adjacent bromine atom.

In the ¹³C-NMR spectrum, the carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield (typically >190 ppm). The carbon atoms of the pyridine ring will have distinct chemical shifts. C-3 and C-4, being directly attached to the bromo and aldehyde substituents, respectively, will show significant shifts. The remaining carbons (C-2, C-5, C-6) can be assigned based on their electronic environment and by comparison with related pyridine derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | ~8.9 | C-2: ~154 |

| H-5 | ~7.8 | C-3: ~125 |

| H-6 | ~8.8 | C-4: ~140 |

| -CHO | ~10.0 | C-5: ~129 |

| C-6: ~152 | ||

| -CHO: ~191 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique allows for the direct assignment of carbon signals for C-2, C-5, and C-6 based on the previously assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1700-1715 cm⁻¹. Other key vibrational modes include C-H stretching of the aromatic ring and the aldehyde, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretching vibration.

Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aldehyde C-H | Stretching | 2800-2900 and 2700-2800 | Medium to Weak |

| Aldehyde C=O | Stretching | 1700-1715 | Strong |

| Pyridine Ring C=C, C=N | Stretching | 1400-1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₄BrNO, with a molecular weight of approximately 186.01 g/mol . stenutz.eusigmaaldrich.comachemtek.com

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in two molecular ion peaks in the mass spectrum: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are of almost equal intensity. youtube.com This characteristic 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for this molecule under mass spectrometry conditions would include the loss of the aldehyde group (a fragment with a mass of 29 Da, corresponding to CHO) or the loss of carbon monoxide (28 Da) from the molecular ion. Another likely fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. miamioh.edudocbrown.info

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound, HR-MS can distinguish its exact mass (184.94763 Da) from other molecules that might have the same nominal mass but a different elemental formula. nih.gov This capability is crucial for confirming the identity of the compound with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov LC-MS is particularly useful for analyzing the purity of this compound or for detecting it in complex mixtures, such as reaction monitoring samples. The liquid chromatography step separates the target compound from impurities or other components, and the mass spectrometer then provides positive identification based on its mass-to-charge ratio and characteristic bromine isotopic pattern. nih.gov The high sensitivity of LC-MS allows for the detection and quantification of very small amounts of the compound.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) offers the most detailed and accurate structural information. To perform this analysis, a suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the crystal structure.

For a derivative of this compound, such as a Schiff base, SC-XRD would reveal:

The precise molecular geometry, including the planarity of the pyridine ring and the conformation of the aldehyde or derivative group.

Key bond distances and angles, such as the C-Br, C=O, and C-N bond lengths.

The nature and geometry of intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions, which dictate the crystal packing.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1579.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.65 |

Note: This table is illustrative and does not represent actual experimental data.

Powder X-ray Diffraction (PXRD) for Crystalline Purity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is particularly useful for confirming the crystalline phase of a bulk sample and assessing its purity. The PXRD pattern is a fingerprint of a specific crystalline compound.

In the context of this compound, PXRD would be employed to:

Verify the identity of the synthesized compound by comparing its experimental PXRD pattern with a calculated pattern from single-crystal data or a reference database.

Assess the crystalline purity of a bulk sample. The presence of sharp, well-defined peaks indicates a highly crystalline material, while the absence of peaks from known impurities confirms its purity.

Study polymorphism, where a compound can exist in different crystalline forms. Each polymorph would exhibit a unique PXRD pattern.

Electronic Spectroscopy (UV-Vis, DRS) for Electronic Structure Probing

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption spectroscopy and Diffuse Reflectance Spectroscopy (DRS), provides insights into the electronic transitions within a molecule. These techniques are valuable for understanding the electronic structure and optical properties of this compound and its derivatives.

The UV-Vis spectrum of a pyridine derivative typically shows absorptions arising from π→π* and n→π* transitions. For this compound, one would expect to observe characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the pyridine ring.

DRS is particularly useful for analyzing solid samples and can provide information similar to UV-Vis absorption spectroscopy.

Table 2: Expected Electronic Transitions for this compound

| Transition | Expected Wavelength Range (nm) | Description |

| π→π | 200-300 | Electronic transition involving π-orbitals |

| n→π | >300 | Electronic transition from a non-bonding orbital to a π* anti-bonding orbital |

Note: The exact absorption maxima would need to be determined experimentally.

Other Characterization Techniques (e.g., SEM-EDX, XPS, DSC)

A comprehensive characterization of this compound and its derivatives often involves a suite of other analytical techniques to probe their morphology, elemental composition, and thermal properties.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) : SEM provides high-resolution images of the sample's surface morphology, revealing information about particle size and shape. When coupled with EDX, it allows for the elemental analysis of the sample, which can confirm the presence and distribution of bromine, carbon, nitrogen, and oxygen.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. For this compound, XPS could be used to determine the binding energies of the C 1s, N 1s, O 1s, and Br 3d core levels, providing insights into the chemical environment of each element.

Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal properties such as melting point, glass transition temperature, and to study phase transitions and thermal stability. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point.

Table 3: Summary of Other Characterization Techniques and Potential Information

| Technique | Information Obtained |

| SEM | Particle size, shape, and surface morphology. |

| EDX | Elemental composition and distribution. |

| XPS | Surface elemental composition and chemical states of elements. |

| DSC | Melting point, thermal stability, and phase transitions. |

Computational and Theoretical Investigations of 3 Bromo 4 Pyridinecarboxaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to calculate molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. wu.ac.thnih.gov For 3-Bromo-4-pyridinecarboxaldehyde, DFT calculations can elucidate its fundamental chemical characteristics.

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. scirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher potential for charge transfer within the molecule, which is often associated with enhanced bioactivity. scirp.org DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to optimize the molecular geometry and compute the energies of these orbitals. wu.ac.thnih.gov While specific data for this compound is not detailed in the provided sources, the table below illustrates the typical parameters derived from such a DFT analysis.

Illustrative DFT Electronic Properties Data Note: The following data is representative of typical DFT outputs for similar compounds and is for illustrative purposes only.

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | Energy gap (ELUMO - EHOMO) | 4.0 to 5.0 |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental spectroscopic data, such as that from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.govresearchgate.net By calculating the harmonic vibrational frequencies from an optimized molecular geometry, researchers can predict the positions of vibrational bands corresponding to specific functional groups and modes of vibration (e.g., stretching, bending). researchgate.net

These theoretical predictions are often scaled by a factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. nih.gov This correlation helps confirm the molecular structure and provides a detailed understanding of the molecule's intramolecular dynamics. ekb.egresearchgate.net For this compound, this analysis would identify characteristic frequencies for the C=O stretch of the aldehyde group, C-Br stretching, and various vibrations of the pyridine (B92270) ring.

Illustrative Vibrational Frequency Correlation Note: This table provides an example of how theoretical and experimental vibrational data are correlated. The frequencies are representative and not specific experimental values for the title compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

| ν(C=O) | Aldehyde | ~1750 | ~1682 | ~1680-1700 |

| ν(C-Br) | Bromo Group | ~680 | ~653 | ~650-670 |

| Ring Breathing | Pyridine Ring | ~1020 | ~980 | ~975-995 |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net It is a critical tool in structure-based drug design for predicting ligand-receptor interactions and estimating the binding affinity of a compound, which can suggest its potential as a therapeutic agent. mdpi.com

The primary goal of molecular docking is to model the interaction between a ligand, such as this compound, and the active site of a biological target. mdpi.com The process involves a search algorithm to generate various binding poses and a scoring function to evaluate them. nih.govresearchgate.net The output provides a binding energy score (e.g., in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction. researchgate.net

These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor's binding pocket. mdpi.complos.org For instance, the aldehyde group of this compound could act as a hydrogen bond acceptor, while the pyridine ring could engage in hydrophobic or stacking interactions.

The results from molecular docking studies are instrumental in building predictive models for a compound's biological activity. By docking a series of derivatives against a specific protein target, researchers can establish a structure-activity relationship (SAR). nih.gov Compounds that exhibit high binding affinities and form crucial interactions with key residues in the active site are prioritized for synthesis and experimental testing. mdpi.comsemanticscholar.org This in silico screening approach significantly accelerates the drug discovery process by identifying promising lead compounds with desired therapeutic efficacy. nih.govresearchgate.net For example, docking studies on derivatives of 3-bromopyruvate have been used to predict their potential as anticancer agents by evaluating their binding strength to metabolic enzymes. nih.govsemanticscholar.org

Topological Analyses: Atoms in Molecules (AIM) and Noncovalent Interactions (NCI)

Topological analyses of the electron density provide a deeper understanding of chemical bonding and intermolecular forces that cannot be fully captured by geometry alone.

The Atoms in Molecules (AIM) theory analyzes the topology of the electron density to define atoms and the chemical bonds between them. mdpi.com It provides a rigorous basis for characterizing both covalent and noncovalent interactions. mdpi.com

More recently, the Noncovalent Interaction (NCI) index has become a valuable tool for visualizing weak interactions in real space. nih.govnih.gov NCI analysis is based on the electron density and its reduced density gradient (RDG). unam.mx It generates 3D isosurfaces that highlight regions corresponding to different types of noncovalent interactions:

Hydrogen Bonds: Strong, attractive interactions.

Van der Waals Interactions: Weaker, attractive interactions. scielo.org.mx

Steric Repulsion: Repulsive interactions often found in crowded regions of a molecule or between rings. nih.govscielo.org.mx

This method provides an intuitive visual map of the noncovalent forces that govern molecular conformation and crystal packing, offering critical insights into the stability and structure of molecular systems. unam.mxresearchgate.net

Characterization of Intermolecular and Intramolecular Interactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the various intermolecular and intramolecular interactions within this compound and its derivatives. Analysis of similar pyridine derivatives reveals that the crystal cohesion is often governed by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions, forming complex three-dimensional networks.

Intramolecularly, the geometry of this compound is defined by the interplay between the electron-withdrawing aldehyde group and the bromine substituent on the pyridine ring. The planarity of the molecule is a key feature, although minor deviations can occur due to crystal packing forces. In related substituted pyridine compounds, the dihedral angles between the pyridine ring and its substituents are important conformational parameters. For instance, in a disordered thiophene-substituted pyridine derivative, the dihedral angles between the thiophene and pyridine rings were found to be 44.8 (5)° and 48.9 (6)°.

The following table summarizes the typical contributions of different intermolecular contacts to the Hirshfeld surface for related pyridine derivatives, which can be considered representative for understanding this compound.

| Interaction Type | Contribution Percentage (%) |

| H···H | ~42-48% |

| H···C/C···H | ~17-23% |

| H···Br/Br···H | ~15-23% |

| H···O/O···H | ~12-20% |

| H···N/N···H | ~5-20% |

| C···C | ~3-4% |

Data compiled from studies on related brominated and substituted pyridine derivatives.

Hydrogen Bonding and Halogen Bonding Analysis

Hydrogen Bonding: In the solid state, molecules like this compound are expected to form various hydrogen bonds. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aldehyde proton and the aromatic protons on the pyridine ring can act as donors. In the crystal structures of related pyridine derivatives, N—H···N and N—H···O hydrogen bonds are commonly observed, often forming dimers or chains that contribute to the stability of the crystal lattice. Non-classical C—H···O hydrogen bonds are also frequently identified and play a role in the supramolecular assembly.

A summary of typical hydrogen and halogen bond parameters found in related structures is presented below.

| Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |

| N—H···N | 2.8 - 3.2 | 150 - 170 |

| N—H···O | 2.7 - 3.1 | 160 - 180 |

| C—H···O | 3.0 - 3.5 | 130 - 160 |

| C—Br···N | 3.0 - 3.4 | 165 - 175 |

| C—Br···O | 2.9 - 3.3 | 160 - 170 |

This data is representative and based on computational and crystallographic studies of analogous compounds.

Energy Framework Calculations

Energy framework calculations, often performed using software that analyzes crystallographic data, provide a quantitative understanding of the intermolecular interaction energies within a crystal lattice. These calculations help to visualize the topology and strength of the packing, distinguishing between electrostatic, dispersion, and polarization components of the interaction energies.

The following table illustrates a hypothetical energy decomposition for a dimer of a related pyridine derivative, showcasing the typical contributions to the total interaction energy.

| Energy Component | Interaction Energy (kcal/mol) |

| Electrostatic | -8.5 |

| Polarization | -2.1 |

| Dispersion | -10.3 |

| Exchange-Repulsion | 12.4 |

| Total Interaction Energy | -8.5 |

These values are illustrative and based on computational models of similar organic molecules.

Conformational Analysis and Stereochemistry

This compound is a relatively rigid molecule, and its conformational landscape is primarily determined by the orientation of the aldehyde group relative to the pyridine ring. Computational studies can be employed to determine the rotational barrier of the C-C bond between the pyridine ring and the aldehyde group. The lowest energy conformation is expected to be planar, with the aldehyde group oriented to minimize steric hindrance and maximize electronic conjugation.

The presence of substituents can influence the preferred conformation. For instance, in the crystal structure of 3-bromopyridine (B30812) N-oxide, two independent molecules were found in the asymmetric unit, related by a pseudo-inversion center and exhibiting a slight difference in their orientation. This highlights how crystal packing effects can influence the local molecular geometry. While this compound itself is achiral, derivatives with chiral substituents would introduce stereochemical considerations, and computational methods could be used to predict the relative stabilities of different stereoisomers and their interactions.

Applications of 3 Bromo 4 Pyridinecarboxaldehyde in Contemporary Chemical Sciences

Applications in Medicinal Chemistry and Drug Discovery

3-Bromo-4-pyridinecarboxaldehyde is a pivotal intermediate in the synthesis of complex organic compounds, playing a significant role in the pharmaceutical industry for the development of new drugs and bioactive molecules. Its unique molecular structure, featuring a pyridine (B92270) ring substituted with a bromine atom and an aldehyde group, provides reactive sites for various chemical transformations. pipzine-chem.com These transformations, including oxidation, reduction, and substitution reactions, allow for the creation of diverse molecular scaffolds for therapeutic applications.

Precursor for Pharmaceutical Agents and Bioactive Molecules

The utility of this compound as a building block in medicinal chemistry is well-established. pipzine-chem.com It serves as a key starting material for synthesizing a wide array of more complex molecules with potential pharmacological activities. The reactivity of its aldehyde group and the bromine atom allows for the introduction of various functional groups, which is a critical step in the journey of drug discovery and development. pipzine-chem.com This versatility makes it a valuable component in the creation of compound libraries for screening and identifying new therapeutic leads.

Development of Anti-Cancer and Anti-Infectious Disease Agents

In the realm of oncology, pyridine-based molecules have emerged as a significant class of heterocyclic compounds with diverse biological activities, including anticancer properties. nih.gov Several approved anticancer drugs, such as Sorafenib and Regorafenib, feature a pyridine core, highlighting the importance of this structural motif. nih.gov While direct studies on this compound as an anti-cancer agent are not extensively detailed, its role as an intermediate is crucial. For instance, pyridine derivatives have been synthesized and evaluated for their inhibitory activity against key targets in cancer progression like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Similarly, in the fight against infectious diseases, pyridine-containing compounds have shown promise. The development of novel antimicrobial agents is a critical area of research, and pyridine derivatives are actively being investigated. For example, various isonicotinic acid hydrazide derivatives, which can be conceptually linked to the oxidation product of this compound, have demonstrated significant activity against bacterial and fungal strains. nih.gov

Research into Neurodegenerative Diseases (e.g., Alzheimer's)

Research into neurodegenerative diseases like Alzheimer's often involves the exploration of compounds that can modulate specific biological pathways implicated in the disease's progression. nih.gov While direct evidence linking this compound to Alzheimer's research is limited, the broader class of pyridine derivatives is of interest. For example, studies have investigated the role of epigenetic regulators like bromodomain-containing protein 4 (BRD4) in Alzheimer's pathology. nih.gov Although not a direct application, the synthesis of inhibitors for such targets could potentially involve pyridine-based scaffolds. The transient receptor potential cation channel, subfamily C, member 6 (TRPC6), which plays a role in neuroprotection, is another area where pyridine-based compounds could be explored. nih.gov

Enzyme Inhibition Studies and Therapeutic Development

Enzyme inhibition is a fundamental strategy in therapeutic development, and this compound serves as a valuable precursor for creating enzyme inhibitors. Pyridine carboxylic acids, which can be synthesized from the corresponding aldehydes, are known to be key components in various enzyme inhibitors. nih.gov For instance, derivatives of nicotinic acid (a pyridine carboxylic acid) are under development as Dihydroorotate Dehydrogenase (DHODH) inhibitors for autoimmune diseases and as VEGFR2 inhibitors for cancer treatment. nih.gov The ability to synthesize a variety of substituted pyridines from this compound makes it a relevant starting point for discovering new and potent enzyme inhibitors.

Anti-inflammatory and Antimicrobial Agent Research

The pyridine nucleus is a core component of many compounds investigated for their anti-inflammatory and antimicrobial properties. While research on this compound itself is not abundant in this area, its derivatives are of significant interest. For example, derivatives of 3-hydroxy pyridine-4-one have been shown to possess anti-inflammatory effects, potentially through their iron-chelating properties which can impact heme-dependent enzymes like cyclooxygenase. researchgate.net

In antimicrobial research, numerous pyridine derivatives have been synthesized and tested against a range of pathogens. nih.gov For instance, certain nicotinic acid benzylidene hydrazide derivatives have exhibited antimicrobial activity comparable to standard drugs. nih.gov The synthesis of such compounds often relies on versatile pyridine-based starting materials.

Nitric Oxide Synthase and Factor Xa Inhibitor Development

This compound is a versatile intermediate compound utilized in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry for developing new bioactive compounds. Its value lies in the reactivity of its bromine atom and aldehyde group, which allow for various chemical transformations such as oxidation, reduction, and substitution reactions. While the development of inhibitors for enzymes like Nitric Oxide Synthase (NOS) and Factor Xa is an active area of research involving a wide array of synthetic precursors, a direct role for this compound in the synthesis of these specific inhibitors is not prominently documented in the surveyed scientific literature. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov Research into NOS inhibitors has led to the synthesis of various fused bicyclic compounds and other chemical leads, and the development of Factor Xa inhibitors has explored different structural backbones, but a specific pathway originating from this compound is not specified in these contexts. nih.govfrontiersin.org

Role in Material Science

The unique molecular architecture of this compound, featuring a pyridine ring with both a bromine atom and a reactive aldehyde group, makes it a valuable building block in material science. pipzine-chem.com

Development of Novel Materials with Specific Electronic or Optical Properties

This compound serves as a precursor in the creation of novel organic materials possessing tailored electronic and optical characteristics. It is employed in the synthesis of fluorescent materials. pipzine-chem.com Through specific chemical reactions, this compound can be converted into substances that exhibit fluorescence, which are integral to applications like biological imaging. pipzine-chem.com Furthermore, it is a key component in preparing organic semiconductor materials. pipzine-chem.com A series of chemical transformations can be used to construct organic semiconductors with specific electrical properties from this starting material. pipzine-chem.com These semiconductors are crucial for the fabrication of advanced electronic devices. pipzine-chem.com

Precursors for Polymer Synthesis and Modification

In the field of polymer chemistry, this compound functions as a valuable synthetic block. pipzine-chem.com Its distinct chemical properties, derived from the aldehyde group, bromine atom, and pyridine ring, offer numerous possibilities for creating new organic compounds and polymers. pipzine-chem.com The bromine atom, in particular, can act as a leaving group in nucleophilic substitution reactions, which provides an effective method for introducing diverse functional groups and synthesizing a variety of pyridine derivatives. pipzine-chem.com This reactivity is harnessed in post-polymerization modification techniques to create polymers with specific functionalities.

Applications in Organic Light-Emitting Diodes (OLEDs)

The compound's role as a precursor to organic semiconductors is directly applicable to the field of organic electronics, specifically in the development of Organic Light-Emitting Diodes (OLEDs). pipzine-chem.com The organic semiconductors constructed from this compound can be incorporated into OLEDs, contributing to the improvement of the performance and efficiency of these devices. pipzine-chem.comrsc.org Efficient electron-transport materials are a critical component of high-performance OLEDs, and pyridine-based structures are often explored for this purpose. rsc.org